REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[Cl:5][C:6]1[S:7][C:8]([CH:12]=O)=[C:9]([Cl:11])[N:10]=1>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:5][C:6]1[S:7][C:8]([CH:12]2[O:4][CH2:1][CH2:2][O:3]2)=[C:9]([Cl:11])[N:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C(N1)Cl)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
water removed via Dean-Stark for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
ADDITION
|
Details
|
poured into 20% Na2CO3 (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The ethyl acetate is washed with aqueous saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=C(N1)Cl)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.42 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |